molecular formula C19H24FN3O3 B2398737 Tert-butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate CAS No. 1923140-19-5

Tert-butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate

Cat. No.: B2398737
CAS No.: 1923140-19-5
M. Wt: 361.417
InChI Key: QDIXXKKQTRAGDL-UHFFFAOYSA-N
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Description

The compound tert-butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate features a piperidine ring substituted with a tert-butyl carbamate group at position 1 and a methyl-linked 1,2,4-oxadiazole moiety at position 4. The oxadiazole ring is further substituted with a 3-fluorophenyl group. This structure combines key pharmacophoric elements:

  • The 1,2,4-oxadiazole ring acts as a bioisostere for esters or amides, enhancing metabolic stability .
  • The tert-butyl carbamate protects the piperidine amine, increasing solubility and stability during synthesis .

Properties

IUPAC Name

tert-butyl 4-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O3/c1-19(2,3)25-18(24)23-9-7-13(8-10-23)11-16-21-17(22-26-16)14-5-4-6-15(20)12-14/h4-6,12-13H,7-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIXXKKQTRAGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=NC(=NO2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H25FN4O3
  • Molecular Weight : 376.43 g/mol
  • CAS Number : 1923094-24-9

Biological Activity Overview

Research on oxadiazole derivatives, including the compound , indicates a range of biological activities:

  • Anticancer Activity :
    • Compounds containing the oxadiazole moiety have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related oxadiazole compound demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including human colon adenocarcinoma and breast cancer cells .
    • Another study synthesized novel derivatives that displayed marked growth inhibition against fibrosarcoma and breast carcinoma cell lines, indicating that modifications to the oxadiazole structure can enhance anticancer properties .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects often involves the induction of apoptosis (programmed cell death) through various pathways, including activation of caspases and disruption of mitochondrial membrane potential .
    • Molecular docking studies suggest that these compounds can interact with specific protein targets, potentially leading to alterations in cellular signaling pathways that promote cancer cell death .

Case Studies

Several studies have highlighted the biological activities of compounds similar to this compound:

StudyCompound TestedCell LinesIC50 ValueMechanism
Oxadiazole DerivativeHeLa, CaCo-292.4 µMApoptosis induction
Pyrimidine-Oxadiazole HybridHT-1080, MDA-MB-23119.56 µMCaspase activation
Novel Oxadiazole ConjugatesA549, MCF-7Significant cytotoxicityMitochondrial dysfunction

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The nature of the substituent on the 1,2,4-oxadiazole ring significantly influences electronic properties, lipophilicity, and biological activity. Key analogs include:

Compound Name Oxadiazole Substituent Key Properties
Target Compound 3-Fluorophenyl Electron-withdrawing, enhances polarity and dipole interactions .
tert-Butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate Thiophen-2-yl Electron-rich sulfur heterocycle; may engage in π–π or van der Waals interactions .
tert-Butyl 4-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate 2-Ethoxyphenyl Electron-donating ethoxy group; increases lipophilicity .
(S)-tert-Butyl 2-(3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate (4k) 4-Octylphenyl Long alkyl chain; highly lipophilic, may improve membrane permeability .

Analysis :

  • The 3-fluorophenyl group in the target compound offers a balance between polarity and lipophilicity, favoring both solubility and target engagement.
  • Thiophene analogs (e.g., ) introduce sulfur-based interactions but may reduce metabolic stability compared to fluorinated derivatives.
  • Ethoxyphenyl () and octylphenyl () substituents prioritize lipophilicity, which could enhance tissue penetration but reduce aqueous solubility.

Linker and Attachment Geometry

The connectivity between the oxadiazole ring and the piperidine core varies among analogs:

Compound Name Linker Type Structural Implication
Target Compound Methyl spacer Adds flexibility; allows optimal positioning in binding pockets .
(S)-tert-Butyl 2-(3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate (4k) Direct attachment Rigid structure; may restrict conformational freedom but improve binding affinity .

Analysis :

  • The methyl linker in the target compound provides conformational flexibility, which is advantageous for accommodating diverse binding sites.
  • Direct attachment (e.g., ) reduces entropy penalties upon binding but may limit adaptability to steric constraints.

Piperidine Substitution Patterns

All compounds share the tert-butyl carbamate group, a common strategy to protect amines and modulate pharmacokinetics. However, positional isomers (e.g., piperidine vs. pyrrolidine in ) introduce steric and electronic differences:

Compound Name Heterocycle Core Notable Features
Target Compound Piperidine Six-membered ring; balanced steric bulk and hydrogen-bonding potential.
(S)-tert-Butyl 2-(3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate Pyrrolidine Five-membered ring; increased ring strain but improved planarity .

Analysis :

    Q & A

    Q. What are the key synthetic strategies for preparing Tert-butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate?

    The synthesis typically involves two primary steps: (i) formation of the 1,2,4-oxadiazole ring and (ii) coupling to the piperidine core. For the oxadiazole ring, cyclization of an amidoxime intermediate with a carboxylic acid derivative (e.g., 3-fluorobenzoic acid) under dehydrating conditions (e.g., using DCC or EDCI) is common . The piperidine-tert-butyl carboxylate moiety can be prepared via Boc protection of 4-(aminomethyl)piperidine, followed by alkylation or nucleophilic substitution with the oxadiazole intermediate. Reaction conditions (e.g., dichloromethane as solvent, room temperature) and purification via column chromatography are critical for yield optimization .

    Q. Which spectroscopic techniques are most effective for characterizing this compound?

    Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F), high-resolution mass spectrometry (HRMS), and elemental analysis are essential. The 19F NMR is particularly useful for confirming the presence and position of the fluorine atom on the phenyl ring. For structural elucidation, 2D NMR (e.g., COSY, HSQC) can resolve overlapping signals in the piperidine and oxadiazole regions . Mass spectrometry (ESI or EI) should show a molecular ion peak matching the exact mass (C20H25FN3O3: ~390.19 g/mol).

    Q. What safety protocols are recommended for handling this compound?

    Based on analogous tert-butyl piperidine derivatives:

    • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
    • Ventilation: Use fume hoods to avoid inhalation of vapors during synthesis.
    • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
    • Storage: Under inert atmosphere (N2/Ar) at –20°C to prevent degradation .

    Advanced Research Questions

    Q. How can reaction yields be optimized during oxadiazole ring formation?

    Key variables include:

    • Stoichiometry: Use a 1.2:1 molar ratio of amidoxime to carboxylic acid derivative to drive cyclization.
    • Catalysts: Add DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
    • Temperature: Moderate heating (60–80°C) in toluene or DMF accelerates ring closure while minimizing side reactions.
    • Purification: Employ gradient column chromatography (hexane/ethyl acetate) to isolate the oxadiazole intermediate with >95% purity .

    Q. How should contradictory biological activity data across studies be addressed?

    Contradictions may arise from impurities, assay variability, or differences in cell lines. Recommended steps:

    • Purity Validation: Reanalyze the compound via HPLC to confirm ≥98% purity.
    • Assay Standardization: Use validated protocols (e.g., ATP-based viability assays for cytotoxicity) with internal controls.
    • Mechanistic Studies: Perform competitive binding assays or molecular docking to verify target engagement (e.g., enzyme inhibition) .

    Q. What strategies stabilize the tert-butyl ester group during functionalization?

    The tert-butyl ester is prone to hydrolysis under acidic/basic conditions. Mitigation strategies:

    • Mild Deprotection: Use TFA (trifluoroacetic acid) in dichloromethane at 0°C for selective Boc removal without affecting the ester.
    • Protecting Groups: Temporarily protect reactive sites (e.g., oxadiazole NH with a benzyl group) before ester modification .
    • Low-Temperature Reactions: Conduct substitutions at –78°C to minimize unintended cleavage .

    Methodological Considerations

    Q. How can chromatographic purification be optimized for this compound?

    Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) for high-resolution separation. For preparative purification, silica gel chromatography with a gradient of 5–30% ethyl acetate in hexane effectively resolves the product from unreacted starting materials .

    Q. What are the stability profiles of this compound under varying storage conditions?

    Stability studies on similar piperidine derivatives show:

    • Short-Term: Stable in DMSO at 25°C for 72 hours (≤5% degradation).
    • Long-Term: Store as a lyophilized solid under argon at –80°C for >6 months without decomposition .

    Q. How can computational modeling aid in predicting biological activity?

    Molecular dynamics simulations (e.g., using AMBER or GROMACS) can predict binding affinities to targets like kinases or GPCRs. Docking studies (AutoDock Vina) with the fluorophenyl-oxadiazole moiety may highlight hydrophobic interactions critical for activity .

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